tert-Butyl 7-(6-Nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate tert-Butyl 7-(6-Nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16781460
InChI: InChI=1S/C16H22N4O4/c1-15(2,3)24-14(21)19-9-8-18(11-16(19)6-7-16)12-4-5-13(17-10-12)20(22)23/h4-5,10H,6-9,11H2,1-3H3
SMILES:
Molecular Formula: C16H22N4O4
Molecular Weight: 334.37 g/mol

tert-Butyl 7-(6-Nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate

CAS No.:

Cat. No.: VC16781460

Molecular Formula: C16H22N4O4

Molecular Weight: 334.37 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 7-(6-Nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate -

Specification

Molecular Formula C16H22N4O4
Molecular Weight 334.37 g/mol
IUPAC Name tert-butyl 7-(6-nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate
Standard InChI InChI=1S/C16H22N4O4/c1-15(2,3)24-14(21)19-9-8-18(11-16(19)6-7-16)12-4-5-13(17-10-12)20(22)23/h4-5,10H,6-9,11H2,1-3H3
Standard InChI Key JGFACMOFRHDKKK-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC12CC2)C3=CN=C(C=C3)[N+](=O)[O-]

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure comprises a spirocyclic system where a diazaspiro[2.5]octane moiety is connected to a 6-nitropyridin-3-yl group. The diazaspiro[2.5]octane component consists of two fused rings: a three-membered cyclopropane ring and a five-membered piperazine-like ring . The tert-butyl carbamate (Boc) group at the 4-position of the spiro system acts as a protective group for the secondary amine, enhancing stability during synthetic manipulations . The nitro group at the 6-position of the pyridine ring introduces electron-withdrawing effects, influencing the compound’s reactivity in subsequent reduction or substitution reactions.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC16H22N4O4\text{C}_{16}\text{H}_{22}\text{N}_{4}\text{O}_{4}
Molecular Weight334.37 g/mol
IUPAC Nametert-butyl 7-(6-nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate
SMILESCC(C)(C)OC(=O)N1CCN(CC12CC2)C3=CN=C(C=C3)N+[O-]
InChIKeyJGFACMOFRHDKKK-UHFFFAOYSA-N

Synthesis and Optimization

Synthetic Pathways

The synthesis of tert-butyl 7-(6-nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate is inferred to involve multi-step sequences starting from simpler precursors. A plausible route includes:

  • Spirocycle Formation: Cyclopropanation of a diamine precursor to generate the diazaspiro[2.5]octane core .

  • Nitro Group Introduction: Nitration of a pyridine derivative at the 6-position using mixed acid (HNO₃/H₂SO₄).

  • Boc Protection: Reaction with di-tert-butyl dicarbonate to install the Boc group, shielding the amine during downstream reactions .

Challenges and Yield Optimization

Key challenges include managing the reactivity of the cyclopropane ring, which is prone to ring-opening under acidic or basic conditions. Purification difficulties may arise due to the compound’s moderate polarity, necessitating chromatographic techniques. Suppliers report a purity of ≥95% , suggesting iterative recrystallization or column chromatography is employed to achieve this standard.

Applications in Pharmaceutical Research

Role as a Building Block

The compound’s spirocyclic architecture and functional groups make it a versatile intermediate. For example:

  • Spirocyclic Drug Candidates: The rigid spiro framework is prized in medicinal chemistry for constraining molecular conformations, improving target binding affinity, and reducing off-target effects .

  • Nitro Group Utility: The nitro moiety can be reduced to an amine (e.g., via catalytic hydrogenation), enabling further derivatization into amides, sulfonamides, or heterocycles .

SupplierPurityPackagingPrice (USD/g)
VulcanChem≥95%1 g, 5 g$250–$400
AChemBlock95%100 mg–1 g$300–$500
abcr GmbHNot listed250 mg–5 g€200–€350

Future Research Directions

Biological Activity Profiling

Despite its utility as a synthetic intermediate, the compound’s intrinsic bioactivity remains underexplored. Screening against disease-relevant targets (e.g., proteases, GPCRs) could uncover novel lead compounds.

Synthetic Methodology Development

Innovative strategies such as flow chemistry or photochemical cyclopropanation could streamline synthesis, improving yields and scalability .

Stability Studies

Investigating the compound’s stability under varying pH and temperature conditions will inform formulation strategies for preclinical studies .

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